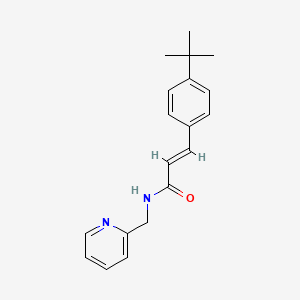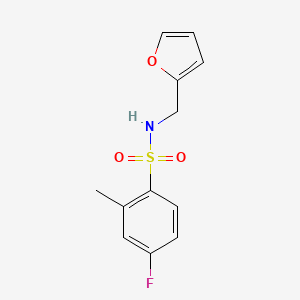![molecular formula C14H14N2O2S2 B5756014 N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is not well understood. However, it has been suggested that this compound may inhibit the synthesis of bacterial cell walls and disrupt the integrity of the cell membrane. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been found to have unique biochemical and physiological effects. This compound has been shown to have antioxidant properties and has been found to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide in lab experiments is its antimicrobial properties. This compound can be used to test the efficacy of antimicrobial agents and can also be used to study the mechanism of action of antimicrobial agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as an anticancer agent. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. It has been studied for its potential as an antimicrobial and anticancer agent and has been found to have antioxidant and anti-inflammatory properties. While this compound has some limitations, it has several potential future directions for research.
Métodos De Síntesis
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide can be synthesized using different methods. One of the methods involves the reaction between 2-thiophenecarbohydrazide and 4-methylphenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform to yield the desired product.
Aplicaciones Científicas De Investigación
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial properties and has been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been studied for its potential as an anticancer agent and has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHWEFQPXLUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)


![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
